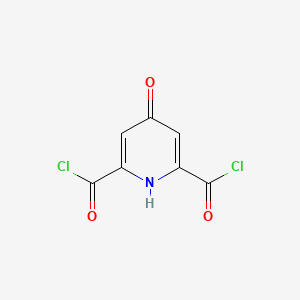
4-Oxo-1,4-dihydropyridine-2,6-dicarbonyl dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-1,4-dihydropyridine-2,6-dicarbonyl dichloride is a chemical compound with significant importance in various fields of scientific research. It is a derivative of 1,4-dihydropyridine, a class of compounds known for their diverse pharmaceutical applications. The compound’s structure includes a pyridine ring with two carbonyl groups and two chlorine atoms, making it a versatile intermediate in organic synthesis .
Méthodes De Préparation
The synthesis of 4-Oxo-1,4-dihydropyridine-2,6-dicarbonyl dichloride can be achieved through several routes. One common method involves the reaction of 2,6-pyridinedicarbonyl dichloride with appropriate reagents under controlled conditions. For instance, the use of molybdenum hexacarbonyl (Mo(CO)6) as a catalyst in the ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates has been reported to yield high reactivity and product yields . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
4-Oxo-1,4-dihydropyridine-2,6-dicarbonyl dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into 1,4-dihydropyridine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include various substituted pyridines and dihydropyridines.
Applications De Recherche Scientifique
4-Oxo-1,4-dihydropyridine-2,6-dicarbonyl dichloride has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Oxo-1,4-dihydropyridine-2,6-dicarbonyl dichloride involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes, affecting biochemical pathways. For example, it has been shown to inhibit glutamate decarboxylase, impacting neurotransmitter synthesis . The molecular targets and pathways involved depend on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
4-Oxo-1,4-dihydropyridine-2,6-dicarbonyl dichloride can be compared with other similar compounds such as:
Chelidamic acid: A dicarboxylate with a pyridine skeleton, known for its coordination with metal ions and applications in biochemistry.
4-Oxo-1,4-dihydropyridine-3-carboxylates: These compounds share a similar core structure but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications.
Propriétés
Numéro CAS |
184870-12-0 |
|---|---|
Formule moléculaire |
C7H3Cl2NO3 |
Poids moléculaire |
220.01 g/mol |
Nom IUPAC |
4-oxo-1H-pyridine-2,6-dicarbonyl chloride |
InChI |
InChI=1S/C7H3Cl2NO3/c8-6(12)4-1-3(11)2-5(10-4)7(9)13/h1-2H,(H,10,11) |
Clé InChI |
SDVCBQMQTVFCDR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=CC1=O)C(=O)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


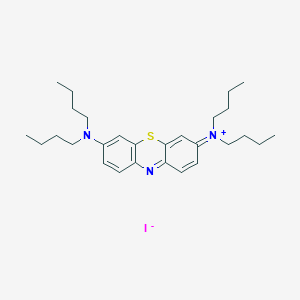
![3-[2-(4-Nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B14250913.png)
![{1-[2-(4-Fluorophenyl)ethyl]-1H-imidazol-5-yl}methanol](/img/structure/B14250917.png)
![Pyrazino[1,2-A][1,4]diazepine](/img/structure/B14250918.png)
![[9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol](/img/structure/B14250927.png)
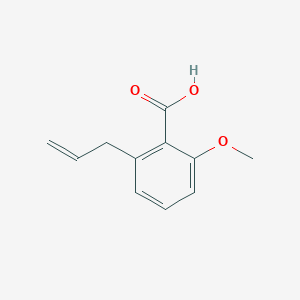
![Phenol, 2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methyl-](/img/structure/B14250934.png)
![4-[(2S,5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-yn-1-ol](/img/structure/B14250940.png)
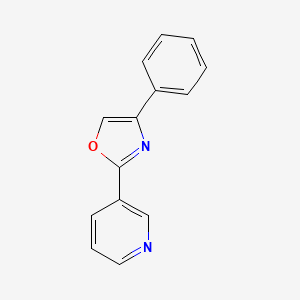
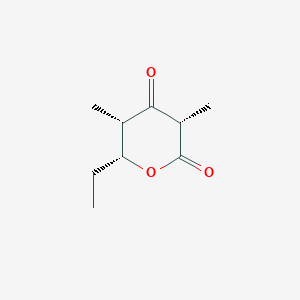
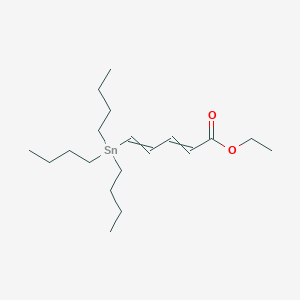
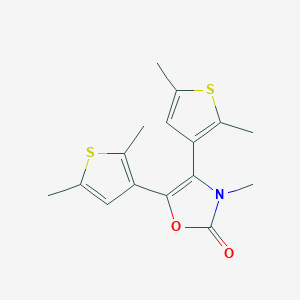
![N-[2-(dimethylamino)ethyl]-2-sulfanylacetamide](/img/structure/B14250969.png)
![5-[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl]oxolan-2-one](/img/structure/B14250970.png)
